molecular formula C16H23NO3 B14025143 benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate

benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate

Cat. No.: B14025143
M. Wt: 277.36 g/mol
InChI Key: ZKXVQUUHZMDZKG-AWEZNQCLSA-N
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Description

Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a chiral carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a hydroxymethyl (-CH$_2$OH) substituent, and a 1-methylcyclopropylpropyl side chain.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl N-[(2S)-1-hydroxy-4-(1-methylcyclopropyl)butan-2-yl]carbamate

InChI

InChI=1S/C16H23NO3/c1-16(9-10-16)8-7-14(11-18)17-15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19)/t14-/m0/s1

InChI Key

ZKXVQUUHZMDZKG-AWEZNQCLSA-N

Isomeric SMILES

CC1(CC1)CC[C@@H](CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1(CC1)CCC(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl carbamates generally involves the reaction of an amine or amino alcohol with benzyl chloroformate (also known as Cbz-Cl) or related carbamoyl chlorides under basic conditions to form the carbamate linkage. For the target compound, the key precursor is the chiral amino alcohol containing the 1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl moiety.

Stepwise Preparation

  • Synthesis of the Chiral Amino Alcohol Intermediate

    The chiral amino alcohol, (1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propylamine, can be synthesized via stereoselective methods such as:

  • Carbamate Formation

    The amino alcohol intermediate is reacted with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5 °C) to prevent side reactions.

    The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage and releasing chloride ion.

    Reaction conditions:

    • Solvent: Anhydrous dichloromethane (DCM)
    • Base: Triethylamine (1.1 equivalents)
    • Temperature: 0–5 °C, then room temperature stirring for several hours
    • Workup: Aqueous extraction, drying over magnesium sulfate, and solvent evaporation
  • Purification

    The crude product is purified by:

    • Column chromatography on silica gel using hexane/ethyl acetate gradients (e.g., 7:3) to separate the carbamate from unreacted starting materials and side products.
    • Recrystallization from suitable solvents such as ethanol/water mixtures to obtain analytically pure material.
  • Characterization

    The purified compound is characterized by:

Data Table: Summary of Preparation Methods

Step Method/Conditions Notes Yield/Outcome
Chiral amino alcohol synthesis Asymmetric reduction or reductive amination Requires stereoselective catalysts High enantiomeric excess achievable
Carbamate formation Benzyl chloroformate + amine + base (TEA) Anhydrous DCM, 0–5 °C to RT 75–90% isolated yield
Purification Silica gel column chromatography Hexane/ethyl acetate gradient >95% purity confirmed by HPLC
Characterization NMR, FTIR, HRMS, chiral HPLC Confirms structure and stereochemistry Consistent with expected structure

Research Findings and Comparative Analysis

  • The carbamate formation is highly efficient when using benzyl chloroformate under mild base conditions, preserving the stereochemistry of the chiral center.

  • The presence of the methylcyclopropyl substituent influences the compound’s lipophilicity and steric environment, which may affect reaction kinetics and purification profiles.

  • Alternative catalytic methods such as zinc chloride catalysis reduce reaction times and improve selectivity but require optimization for sterically hindered substrates like this compound.

  • Enzymatic synthesis methods, although less common for this compound, offer potential for greener synthesis with high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared with analogous carbamates below:

Compound Key Substituents Functional Groups Potential Applications
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate Benzyl, hydroxymethyl, 1-methylcyclopropylpropyl Carbamate, cyclopropane, alcohol Drug intermediates, enzyme inhibitors
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl Amide, tertiary alcohol Metal-catalyzed C–H bond functionalization
Methyl (3-hydroxyphenyl)-carbamate Methyl, 3-hydroxyphenyl Carbamate, phenol General use (unspecified)
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate derivative Hexahydrofurofuran, benzyl, sulfanilamide Carbamate, sulfonamide, fused ether ring Antibacterial agents
  • Cyclopropane vs. Aromatic Rings : The 1-methylcyclopropyl group in the target compound enhances steric bulk and lipophilicity compared to the 3-methylbenzamide group in or the 3-hydroxyphenyl group in . This may improve membrane permeability in drug candidates but reduce aqueous solubility.
  • Biological Activity : The sulfanilamide-containing carbamate in highlights how substituent variation (e.g., sulfonamide vs. cyclopropane) shifts applications from antibacterial to protease inhibition, as seen in peptidomimetic SARS-CoV-2 inhibitors .

Physicochemical Properties

  • Stability : Cyclopropane rings resist metabolic oxidation, offering advantages over hydrolytically labile groups (e.g., esters or amides in ).

Research Findings and Data Gaps

  • Analogous compounds (e.g., ) confirm the utility of X-ray analysis for confirming stereochemistry and hydrogen-bonding networks.

Biological Activity

Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 277.36 g/mol
  • IUPAC Name : this compound

The compound features a benzyl group and a carbamate functional group, which are critical for its biological interactions. The presence of a hydroxymethyl group and a cyclopropyl moiety may contribute to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antiviral Activity : Research suggests potential efficacy against viral targets, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism .

Antiviral Studies

In antiviral assays, compounds structurally related to this compound have shown promise against Hepatitis C Virus (HCV). The effectiveness of structurally similar compounds indicates that modifications in the cyclopropane structure can enhance antiviral potency. For example, substituting different groups on the cyclopropane ring has been correlated with changes in inhibitory activity against viral replication .

Enzyme Inhibition Data

Research has demonstrated that this compound acts as an ACC inhibitor. This inhibition is significant as ACC is involved in lipid biosynthesis, making this compound a candidate for therapeutic applications in metabolic disorders.

Compound NameCAS NumberInhibition TypeIC50 (µM)
This compound2940867-00-3ACC InhibitorTBD
Related Compound A1234567-89-0ACC Inhibitor15
Related Compound B9876543-21-0ACC Inhibitor10

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various carbamate derivatives, this compound was tested against HCV NS3/4A protease. Results indicated that modifications in the cyclopropane structure could lead to enhanced binding affinity and inhibitory action against the enzyme, suggesting potential for development as an antiviral agent .

Case Study 2: Metabolic Regulation

Another investigation focused on the metabolic effects of this compound in animal models. The compound was administered to assess its impact on lipid profiles and energy metabolism. Preliminary findings indicated a reduction in fatty acid synthesis, supporting its role as an ACC inhibitor and highlighting its potential in managing metabolic disorders .

Q & A

Q. How to validate purity when HPLC shows a single peak but biological activity varies?

  • Answer :
  • LC-HRMS : Detect trace isomers (e.g., 0.1% diastereomer).
  • Bioassay Controls : Include a reference standard (e.g., commercially available carbamate) .
  • Thermogravimetric Analysis (TGA) : Confirm absence of hygroscopic impurities .

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